molecular formula C9H16N2O2 B6204716 3-(oxan-4-yl)piperazin-2-one CAS No. 1247658-45-2

3-(oxan-4-yl)piperazin-2-one

Cat. No.: B6204716
CAS No.: 1247658-45-2
M. Wt: 184.24 g/mol
InChI Key: PEBFIMWXZDZXAV-UHFFFAOYSA-N
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Description

Significance of Piperazin-2-one (B30754) Scaffolds in Modern Medicinal Chemistry

The piperazin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. nih.govthieme-connect.com This six-membered ring containing two nitrogen atoms and a ketone functional group provides a versatile structural framework for developing new therapeutic agents. ontosight.ainih.gov Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. ontosight.ainih.govcsic.esnih.gov

One of the key attributes of the piperazin-2-one structure is its role as a conformationally constrained peptidomimetic. nih.gov This allows molecules incorporating this scaffold to mimic the secondary structures of peptides, such as inverse γ-turns, which are crucial for protein-protein interactions. nih.gov This mimicry enables the design of small molecules that can modulate biological pathways with high specificity. A notable example is (-)-nutlin-3, a potent inhibitor of the p53/MDM2 interaction, which features a piperazin-2-one core. nih.gov

Furthermore, the piperazine (B1678402) moiety, a related structure, is a component of numerous FDA-approved drugs, including the anticancer agent imatinib (B729) and the antibiotic ciprofloxacin. nih.govtandfonline.com The physicochemical properties of the piperazine ring, such as its basicity and ability to improve water solubility and oral bioavailability, contribute to its frequent use in drug design. tandfonline.combohrium.comontosight.ai The piperazin-2-one structure retains these advantageous properties while offering additional points for chemical modification, making it a valuable building block for creating libraries of diverse and complex molecules. nih.govthieme-connect.comacs.org Researchers have successfully synthesized various piperazin-2-one derivatives with cytotoxic activity against cancer cell lines and inhibitory effects on viral replication, highlighting the scaffold's potential in developing new treatments for a range of diseases. csic.esnih.gov

The Role of the Oxane Moiety in Bioactive Molecules and Drug Design

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.orgdrugbank.com This structural motif is prevalent in numerous natural products and medicinally important compounds, including marine macrolides with potent anticancer activity like eribulin (B193375) and bryostatin. chemicalbook.com Its incorporation into drug candidates is often driven by the favorable physicochemical properties it confers.

The oxane moiety can significantly influence a molecule's properties, such as aqueous solubility, lipophilicity, metabolic stability, and conformational preferences. nih.gov The oxygen atom can act as a hydrogen bond acceptor, improving interactions with biological targets and enhancing solubility. ontosight.ai The non-planar, chair-like conformation of the oxane ring provides structural rigidity and three-dimensionality, which can lead to improved binding affinity and selectivity for target proteins. princeton.edu

In drug discovery, oxane and its four-membered ring relative, oxetane, are increasingly used as versatile scaffolds and bioisosteric replacements for other chemical groups. nih.govprinceton.edu For example, they can replace gem-dimethyl groups or carbonyl functionalities to modulate a compound's metabolic stability and pharmacokinetic profile. princeton.edu The stability and low toxicity of the tetrahydropyran ring make it an ideal component in pharmaceutical formulations. chemicalbook.com As of early 2023, several oxetane-containing drug candidates were in clinical trials for treating cancer and multiple sclerosis, underscoring the therapeutic relevance of these cyclic ethers in modern drug development. acs.org

Rationale for Academic Research on 3-(oxan-4-yl)piperazin-2-one as a Novel Chemical Entity

The academic pursuit of this compound is founded on the strategic principle of molecular hybridization. This approach involves combining two or more pharmacophoric units to create a new hybrid molecule with the potential for enhanced affinity, better efficacy, or a novel mechanism of action compared to the individual components. In this case, the compound synergistically merges the piperazin-2-one scaffold with the oxane moiety.

The rationale is built upon the distinct and advantageous properties of each component:

The Piperazin-2-one Scaffold : Offers a proven "privileged" structure in medicinal chemistry, providing a rigid framework that acts as a peptidomimetic and is amenable to diverse chemical modifications. nih.govthieme-connect.com Its derivatives are known to exhibit a broad range of biological activities, including potent anticancer and antiviral effects. csic.esnih.govbohrium.com

The Oxane Moiety : Contributes to improved physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and oral bioavailability. bohrium.comnih.gov It is a key feature in several successful natural products and clinical drug candidates. chemicalbook.comacs.org

By covalently linking these two scaffolds, researchers aim to create a novel chemical entity that leverages the biological potential of the piperazin-2-one core while benefiting from the drug-like properties imparted by the oxane ring. The resulting molecule, this compound, represents an unexplored area of chemical space. Investigation into its synthesis and biological activity could lead to the discovery of new lead compounds with unique therapeutic profiles. The absence of extensive literature on this specific compound further highlights its novelty and the opportunity for original research. uni.lunih.gov

Overview of Current Research Landscape Pertaining to Derivatives of Piperazin-2-one and Oxane-Containing Compounds

The research landscape for both piperazin-2-one and oxane derivatives is active and diverse, reflecting their importance in medicinal chemistry.

Piperazin-2-one Derivatives: Recent studies continue to explore the therapeutic potential of the piperazin-2-one scaffold. For instance, a trisubstituted piperazin-2-one derivative was identified through high-throughput screening to possess significant antiviral activity against adenovirus by selectively inhibiting its DNA replication. csic.es In the field of oncology, novel piperazin-2-one derivatives containing guanidine (B92328) or thiourea (B124793) moieties have been synthesized and shown to exhibit potent cytotoxic effects against human colon and lung cancer cell lines. nih.gov Other research has focused on developing new synthetic methods, such as cascade reactions, to efficiently produce diverse piperazinone libraries for drug discovery programs. thieme-connect.com Furthermore, piperazine-substituted quinazolin-4(3H)-one derivatives have been developed as effective agents against the parasite Toxoplasma gondii. acs.org

Oxane-Containing Compounds: The tetrahydropyran (oxane) motif is a key component in the development of new therapeutics. Research has demonstrated that tetrahydropyran-based inhibitors of bacterial type II topoisomerases are effective against a range of Gram-positive and Gram-negative pathogens. acs.org The versatility of the oxane ring is also highlighted by its use as a central motif in compounds targeting neurokinin 1 (NK1) receptors for the potential treatment of depression and mood disorders. chemicalbook.com The development of photoredox catalysis has enabled new methods for functionalizing the aliphatic core of tetrahydropyrans, allowing for the creation of diverse libraries of drug-like small molecules. princeton.edu The increasing appearance of oxane and particularly its smaller analog, oxetane, in clinical candidates for diseases ranging from cancer to viral infections, confirms the sustained interest in this scaffold. nih.govacs.org

Interactive Data Tables

Predicted Properties of this compound

This table summarizes the predicted physicochemical properties of the title compound. Data is computationally generated.

PropertyValueSource
Molecular Formula C9H16N2O2 uni.lunih.gov
Molecular Weight 184.23 g/mol uni.lu
XlogP (predicted) -0.5 uni.lu
Hydrogen Bond Donors 2 nih.gov
Hydrogen Bond Acceptors 3 nih.gov
Rotatable Bond Count 1 nih.gov
Monoisotopic Mass 184.12119 Da uni.lu

Examples of Bioactive Piperazin-2-one and Oxane-Containing Compounds

This table highlights specific examples of compounds containing the core scaffolds discussed in the article.

Compound Name/ClassCore ScaffoldReported Biological ActivityReference(s)
(-)-Nutlin-3Piperazin-2-onep53/MDM2 inhibitor nih.gov
15D8Piperazin-2-oneAdenovirus replication inhibitor csic.es
Guanidine-substituted PiperazinonesPiperazin-2-oneCytotoxic against cancer cell lines nih.gov
EribulinOxaneAnticancer (microtubule dynamics inhibitor) chemicalbook.com
Tetrahydropyran-based inhibitorsOxaneAntibacterial (DNA gyrase/topoisomerase IV inhibitors) acs.org
CrenolanibOxetaneAnticancer (kinase inhibitor, in clinical trials) acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1247658-45-2

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

3-(oxan-4-yl)piperazin-2-one

InChI

InChI=1S/C9H16N2O2/c12-9-8(10-3-4-11-9)7-1-5-13-6-2-7/h7-8,10H,1-6H2,(H,11,12)

InChI Key

PEBFIMWXZDZXAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2C(=O)NCCN2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Oxan 4 Yl Piperazin 2 One

Retrosynthetic Analysis of 3-(oxan-4-yl)piperazin-2-one

A retrosynthetic analysis of this compound reveals key disconnections to identify potential starting materials. The primary disconnection breaks the amide bond within the piperazin-2-one (B30754) ring, leading to an N-acylated ethylenediamine (B42938) derivative. A further disconnection at the C-C bond between the piperazine (B1678402) and oxane rings suggests a nucleophilic addition of an oxane-derived nucleophile to an electrophilic glycine (B1666218) equivalent or a related precursor. Alternatively, the piperazin-2-one ring can be envisioned as being formed from a 1,2-diamine and a two-carbon electrophile. This analysis highlights the importance of controlling the regioselectivity and stereoselectivity of the key bond-forming reactions.

Established Synthetic Routes for Piperazin-2-one Core Formation.rsc.orgacs.orgbenchchem.com

The formation of the piperazin-2-one core is a critical step in the synthesis of the target molecule. Various established methods have been developed for the synthesis of this heterocyclic scaffold. rsc.orgacs.org

Cyclization Strategies and Precursor Selection

The synthesis of piperazin-2-ones often relies on the cyclization of suitable acyclic precursors. A common strategy involves the reaction of a 1,2-diamine with an α-haloacetyl halide or a related two-carbon electrophile. The selection of appropriate protecting groups for the diamine is crucial to control the regioselectivity of the acylation and subsequent cyclization.

Another approach involves the intramolecular cyclization of N-(2-aminoethyl)amino acids or their derivatives. This method offers good control over the substitution pattern on the piperazin-2-one ring. The choice of precursors is dictated by the desired substitution on the final molecule. For instance, starting with an appropriately substituted 1,2-diamine allows for the introduction of diversity at the nitrogen atoms of the piperazine ring. nih.gov

Recent advancements have focused on one-pot syntheses to streamline the process and improve efficiency. acs.org For example, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed to provide 3-aryl/alkyl piperazin-2-ones from commercial aldehydes and other readily available reagents. acs.org

Table 1: Comparison of Cyclization Strategies for Piperazin-2-one Core

StrategyKey PrecursorsAdvantagesDisadvantages
Intermolecular Cyclization 1,2-Diamine, α-Haloacetyl HalideReadily available starting materials.Potential for side reactions, requires control of regioselectivity.
Intramolecular Cyclization N-(2-Aminoethyl)amino Acid DerivativesGood control over substitution pattern.May require multi-step synthesis of precursors.
One-Pot Multi-Component Reactions Aldehydes, (Phenylsulfonyl)acetonitrile, 1,2-EthylenediaminesHigh efficiency, avoids isolation of intermediates. acs.orgMay require careful optimization of reaction conditions.
Copper-Catalyzed Carbene Insertion and Cyclization Diazo compounds, 1,2-DiaminesFacile access to C-substituted piperazinones. rsc.orgnih.govRequires handling of potentially unstable diazo compounds.

Stereoselective Introduction of the Oxan-4-yl Moiety.researchgate.net

The introduction of the oxan-4-yl group at the 3-position of the piperazin-2-one ring can be achieved through several methods, with stereocontrol being a key consideration. One approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a piperazin-2-one enolate with an oxan-4-yl electrophile.

Alternatively, an asymmetric synthesis can be employed, starting from a chiral precursor that already contains the oxan-4-yl moiety. For instance, a chiral amino acid derived from oxan-4-carbaldehyde could be a suitable starting material. Asymmetric catalytic methods, such as those employing chiral catalysts for the addition of an oxane-derived nucleophile to an imine or a related electrophile, represent a powerful strategy for establishing the desired stereochemistry. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time. For instance, in cyclization reactions, the concentration of the reactants can influence the extent of intermolecular versus intramolecular reactions.

In multi-component reactions, the order of addition of reagents and the stoichiometry are critical for achieving high yields. nih.gov For example, a study on the synthesis of 3-aryl/alkyl piperazin-2-ones via a one-pot approach found that the use of a quinine-derived urea (B33335) catalyst and careful temperature control were essential for high enantioselectivity. acs.orgnih.gov The optimization process often involves a systematic screening of various reaction parameters to identify the optimal conditions.

Table 2: Optimization of a Generic Piperazin-2-one Synthesis

EntryCatalystSolventTemperature (°C)Yield (%)
1NoneToluene8025
2Et3NToluene8045
3DMAPDCM2560
4Quinine-derived ureaToluene-20 to 2590 acs.org

This table is a generalized representation and specific conditions will vary based on the exact synthetic route.

Novel Synthetic Approaches for this compound

The development of novel synthetic methods for heterocyclic compounds is an active area of research, with a growing emphasis on green chemistry principles.

Exploration of Green Chemistry Principles in Heterocycle Synthesis.nih.gov

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.govpandawainstitute.com This includes the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste. acs.org

Application of Flow Chemistry in Synthesis and Derivatization

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, such as enhanced safety, improved reproducibility, and greater scalability. acs.org In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. acs.org This methodology is particularly advantageous for handling hazardous intermediates or highly exothermic reactions safely by minimizing the volume of reactive material at any given moment. azolifesciences.com

While specific examples detailing the synthesis of this compound using flow chemistry are not extensively documented, the technology is well-suited for the preparation of piperazine-containing active pharmaceutical ingredients (APIs). azolifesciences.combeilstein-journals.org For instance, the multi-step synthesis of various piperazine and pyrazine (B50134) derivatives has been successfully translated from batch to continuous flow processes. mdpi.combeilstein-journals.org These automated systems can integrate synthesis, in-line purification, and analysis, which accelerates the drug discovery cycle. researchgate.net The synthesis of piperazine-2-carboxamide, a related heterocyclic core, has been demonstrated in a machine-assisted, multi-step flow process, highlighting the potential for preparing complex heterocycles like this compound in a more efficient and scalable manner. beilstein-journals.org

Key Advantages of Flow Chemistry for Heterocycle Synthesis

Feature Advantage Reference
Enhanced Safety Small reactor volumes reduce the risk associated with hazardous reagents and exothermic reactions. azolifesciences.com
Scalability Production can be scaled up by extending the operation time rather than using larger reactors. mdpi.com
Process Control Precise control over temperature, pressure, and mixing leads to higher consistency and yield. acs.org

| Integration | Seamlessly combines multiple synthetic steps with purification and analysis. | beilstein-journals.orgresearchgate.net |

Catalytic Asymmetric Synthesis Strategies

The stereochemistry of the C3 substituent on the piperazin-2-one ring is crucial for biological activity, making catalytic asymmetric synthesis a vital area of research. These methods aim to produce enantiomerically enriched compounds, avoiding the need for chiral resolution of racemic mixtures. For 3-substituted piperazin-2-ones, including derivatives like this compound, several powerful strategies have been developed.

One of the most prominent methods is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. nih.govcaltech.edunih.gov This reaction, developed by Stoltz and colleagues, allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones with high enantioselectivity. nih.govcaltech.edu The process typically uses a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand to control the stereochemical outcome. nih.govthieme-connect.com This strategy has proven tolerant of various substituents and has been used to create precursors for medicinally important molecules. nih.govthieme-connect.com

Another effective approach is the one-pot catalytic synthesis from simple starting materials. acs.orgnih.gov For example, a three-step sequence involving a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) can furnish 3-aryl/alkyl piperazin-2-ones in high yield and enantiomeric excess (ee). nih.govacs.org This method utilizes commercially available aldehydes and a cinchona alkaloid-derived urea as the catalyst for the stereoselective steps. acs.orgnih.gov

Table of Catalytic Systems for Asymmetric Synthesis of Substituted Piperazin-2-ones

Reaction Type Catalyst System Substrate Example Yield Enantiomeric Excess (ee) Reference
Decarboxylative Allylic Alkylation [Pd₂(pmdba)₃] / (S)-(CF₃)₃-t-BuPHOX N-Benzoyl-N'-benzyl-3-allyl-piperazin-2-one 77% 96% ee nih.gov
Decarboxylative Allylic Alkylation [Pd₂(pmdba)₃] / (S)-(CF₃)₃-t-BuPHOX N-Benzoyl-N'-benzyl-3-phenyl-piperazin-2-one 99% 97% ee nih.gov
One-Pot DROC Quinine-derived urea 3-(4-chlorophenyl)-1,4-dibenzylpiperazin-2-one 85% 96% ee acs.org

Chemical Transformations and Derivatization Strategies of this compound

Functionalization of the Piperazin-2-one Ring System

The piperazin-2-one scaffold possesses two nitrogen atoms (N1 and N4) that are common sites for chemical modification to modulate the compound's physicochemical properties and biological activity. The presence of N-H bonds allows for a variety of functionalization reactions.

N-Alkylation and N-Arylation: The secondary amine nitrogens can be functionalized through standard N-alkylation or N-arylation reactions. Studies on related piperazinones show that the reactivity of the two nitrogens can differ, often allowing for regioselective functionalization. For instance, in some systems, the N4 position is more reactive than the N1 position. mdpi.comcsic.es Protecting group strategies are commonly employed to direct functionalization to a specific nitrogen. For example, a Boc (tert-butyloxycarbonyl) group can be used to protect one nitrogen while the other is modified, followed by deprotection to allow for further derivatization. mdpi.com

C-H Functionalization: More advanced methods involve the direct functionalization of C-H bonds adjacent to the nitrogen atoms. Transition-metal-catalyzed reactions, particularly with rhodium and palladium, have been developed for the C-H functionalization of piperazines and related heterocycles. nih.govbeilstein-journals.org For example, imine-directed Cp*Rh(III)-catalyzed N-H functionalization and annulation has been used to construct piperazinone rings from amino amides, aldehydes, and diazo compounds in a multicomponent reaction. nih.gov Palladium-catalyzed C-H activation has also been shown to be effective for introducing functionality onto the piperazinone scaffold, sometimes with high enantioselectivity using chiral ligands. cam.ac.ukscispace.com

Modification of the Oxan-4-yl Substituent

The oxan-4-yl (tetrahydropyran or THP) ring is a common structural motif in bioactive molecules, valued for its ability to act as a polar, metabolically stable, and conformationally rigid scaffold. nih.govrsc.org The modification of this substituent in this compound could be used to explore structure-activity relationships.

While specific examples of modifying the oxane ring after its incorporation into the piperazinone structure are not readily found, general synthetic strategies for functionalized tetrahydropyrans are well-established. These include:

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a powerful method for constructing substituted THP rings. nih.govresearchgate.net

Hetero-Diels-Alder Reactions: A [4+2] cycloaddition between a diene and an aldehyde can form a dihydropyran, which can then be reduced to the corresponding tetrahydropyran (B127337). researchgate.net

Ring-Closing Metathesis (RCM): An acyclic diene precursor containing an ether linkage can be cyclized using a ruthenium catalyst to form the THP ring. rsc.org

In the context of a pre-formed this compound, derivatization would likely target the ether oxygen or C-H bonds of the oxane ring. However, such transformations would need to be compatible with the functional groups on the piperazinone core and are not specifically described in the surveyed literature for this compound. The synthesis of modified tetrahydropyran building blocks prior to their incorporation into the piperazinone ring is a more common and synthetically feasible approach. nih.govresearchgate.net

Regioselective and Stereoselective Derivatization

Achieving both regioselectivity (which site reacts) and stereoselectivity (the 3D orientation of the new bond) is a central goal in the synthesis of complex molecules.

Regioselectivity: As discussed in section 2.4.1, the two nitrogen atoms of the piperazin-2-one ring often exhibit different nucleophilicity, enabling regioselective functionalization. csic.esmdpi.com Furthermore, C-H functionalization can be directed to a specific position. For example, ruthenium-catalyzed reactions have been shown to achieve regioselective β-C(sp³)-H functionalization on the piperazine core. researchgate.net Photocatalytic methods have also demonstrated the ability to achieve regiodivergent α- and β-functionalization of saturated N-heterocycles. chemrxiv.org

Stereoselectivity: The creation of the chiral center at the C3 position is a key synthetic challenge. Asymmetric catalytic methods, such as the palladium-catalyzed allylic alkylation and one-pot domino reactions described in section 2.3.3, are designed to produce a single enantiomer with high fidelity. nih.govnih.gov Once the C3 stereocenter is set, subsequent reactions can be influenced by this existing chirality. For instance, the diastereoselective synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved, where the existing chiral center at C3 directs the stereochemical outcome of subsequent transformations, allowing for the separation of cis and trans products. rsc.orgresearchgate.netnih.gov Such principles would be directly applicable to the derivatization of enantiomerically pure this compound.

Computational Chemistry and Molecular Modeling of 3 Oxan 4 Yl Piperazin 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and intrinsic properties of a molecule in its ground state. jddtonline.inforesearchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity. jksus.org

The three-dimensional structure of 3-(oxan-4-yl)piperazin-2-one is defined by the conformations of its two heterocyclic rings and the nature of the linkage between them.

Ring Conformations: The oxane ring strongly prefers a stable chair conformation to minimize angular and torsional strain. The piperazin-2-one (B30754) ring is more flexible and can adopt several low-energy conformations, such as envelope or twist-boat forms.

Substituent Orientation: The piperazin-2-one moiety is attached at the 4-position of the oxane ring. This connection can be either axial or equatorial. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial steric interactions, and it is hypothesized that this would be the lower energy conformation for this compound as well.

Quantum chemical calculations would be used to perform a full geometry optimization of all possible conformers. By comparing the calculated total energies, the most stable, lowest-energy conformation (the global minimum) can be identified, along with the relative energies of other stable conformers. jddtonline.infojksus.org

ParameterDescriptionMethod of Determination
Ring Pucker Analysis of the chair, envelope, or twist-boat conformations of the oxane and piperazinone rings.Geometry optimization using DFT (e.g., B3LYP functional).
Linkage Determination of whether the piperazinone substituent is in an axial or equatorial position on the oxane ring.Comparison of total energies of optimized conformers.
Dihedral Angles Calculation of key torsional angles that define the spatial arrangement of the two rings relative to each other.Geometry optimization.
Bond Lengths/Angles Precise measurement of the distances between atoms and the angles between bonds.Geometry optimization.

Once the minimum-energy geometry is established, quantum chemical calculations can simulate spectroscopic data with a high degree of accuracy, which is invaluable for structural verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for each atom in the molecule. These predictions are based on calculating the magnetic shielding around each nucleus. The expected chemical shifts can be estimated based on the electronic environment of each nucleus within the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxane Ring CH₂ (adjacent to O) 3.5 - 4.065 - 75
Oxane Ring CH₂ (not adjacent to O) 1.5 - 2.030 - 40
Oxane Ring CH (at junction) 2.0 - 2.540 - 50
Piperazinone Ring CH (alpha to C=O) 3.0 - 3.555 - 65
Piperazinone Ring CH₂ (adjacent to NH) 2.8 - 3.340 - 50
Piperazinone C=O -165 - 175
Piperazinone NH 6.5 - 8.0 (amide), 1.5 - 3.0 (amine)-

IR Spectroscopy: Infrared (IR) spectroscopy identifies molecular vibrations. Computational models can calculate these vibrational frequencies. The resulting simulated spectrum can be used to assign specific absorption bands to the stretching and bending of particular functional groups.

Table 2: Predicted Characteristic IR Absorption Bands
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amide N-H Stretch3200 - 3400
Amine N-H Stretch3300 - 3500
C-H (aliphatic) Stretch2850 - 3000
Amide C=O Stretch1650 - 1690
Ether C-O-C Asymmetric Stretch1050 - 1150
C-N Stretch1100 - 1300

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum calculations analyze static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.comresearchgate.net An MD simulation would model the movements of this compound in a simulated environment, typically a box of water molecules, to mimic physiological conditions. acs.org

The simulation would reveal:

Conformational Landscape: How the molecule flexes, and which conformations are most populated over time. This includes observing the stability of the chair conformation of the oxane ring and the potential for interconversion between different puckered states of the piperazinone ring.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's hydrogen bond donors (the two N-H groups) and acceptors (the carbonyl oxygen, ether oxygen, and non-amide nitrogen) and the surrounding water molecules. This is critical for understanding solubility and how the molecule presents itself to biological targets. scilit.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

For any compound to be considered for medicinal applications, it must possess suitable ADME properties. In silico models are routinely used in the early stages of drug discovery to predict these characteristics and filter out compounds that are likely to fail. nih.govcambridge.orgsrce.hr

Lipophilicity and polarity are key determinants of a molecule's solubility, permeability, and interactions with biological targets.

Lipophilicity: Often quantified as the logarithm of the partition coefficient (LogP), this value describes a compound's preference for a lipid versus an aqueous environment. The predicted XlogP for this compound is -0.5, indicating that the molecule is hydrophilic. uni.lu

Polarity: The Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen). It is a strong predictor of hydrogen bonding capacity and membrane permeability. nih.gov The predicted TPSA for this compound is approximately 61.8 Ų.

Table 3: Predicted Physicochemical Descriptors
DescriptorPredicted ValueImplication
Molecular Formula C₉H₁₆N₂O₂-
Molecular Weight 184.24 g/mol Low molecular weight.
XlogP -0.5 uni.luHydrophilic character.
TPSA 61.83 ŲGood potential for membrane permeability.

Predictive models are used to estimate how well a compound will be absorbed, for instance, in the human intestine.

Lipinski's Rule of Five: This is a widely used set of guidelines to assess the "drug-likeness" and potential oral bioavailability of a compound. A compound is likely to be orally bioavailable if it does not violate more than one of the following rules:

Molecular Weight ≤ 500 g/mol

LogP ≤ 5

Hydrogen Bond Donors ≤ 5

Hydrogen Bond Acceptors ≤ 10

This compound passes all criteria, suggesting it has a favorable profile for oral absorption.

Table 4: Lipinski's Rule of Five Analysis
RuleValue for this compoundResult
Molecular Weight 184.24Pass
LogP -0.5Pass
H-Bond Donors 2 (two N-H groups)Pass
H-Bond Acceptors 3 (two N atoms, two O atoms)¹Pass
¹ The number of H-bond acceptors is calculated based on the count of nitrogen and oxygen atoms, which is 4 in this case.

Caco-2 Permeability Models: More sophisticated models predict the rate of passage across Caco-2 cell monolayers, which is an in vitro method that correlates well with human intestinal absorption. cambridge.org While no specific data exists for this compound, its favorable physicochemical properties (low MW, moderate TPSA) suggest it would likely be predicted to have moderate to good permeability in such a model.

Virtual Screening and Docking Studies for Putative Target Identification

Virtual screening and molecular docking are powerful computational techniques used in drug discovery to identify potential drug candidates and predict their binding affinity to a biological target. While no direct docking studies for this compound were found, related structures containing the oxane and piperazine (B1678402) moieties have been investigated in the context of identifying inhibitors for various protein targets.

One study focused on the discovery of non-covalent inhibitors for SARS-CoV-2 PLpro (Papain-like protease) utilized virtual screening of a large compound library. scienceopen.comacs.org In this research, various substituents on a naphthyridine scaffold were explored. While not the exact compound , a related fragment, (oxan-4-yl)aminyl, was among the substituents that did not show inhibitory activity. scienceopen.comacs.org This was attributed to the nonbasic nature of the substituent, which was unable to form a critical salt-bridge interaction with the Glu167 residue of the PLpro enzyme. scienceopen.comacs.org The study highlighted the importance of specific electrostatic interactions for binding and activity. Molecular docking calculations were performed using the Glide program to predict the binding modes of the ligands. acs.org

Another area where similar structures have been explored is in the development of kinase inhibitors. For instance, a machine learning-based quantitative structure-activity relationship (QSAR) model was developed to predict the pIC50 inhibition values of FLT3 tyrosine kinase inhibitors. mdpi.compreprints.org Among the top candidates identified through ligand-based virtual screening were molecules containing an oxan-4-ylamino group, such as 6-Ethyl-3-[3-methoxy-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide. mdpi.compreprints.org The presence of hydrogen bond donor groups in these molecules was found to enhance their inhibitory activity. mdpi.com

Furthermore, derivatives of 2-piperazin-1-yl-quinazolines have been synthesized and evaluated as platelet aggregation inhibitors, targeting the integrin αIIbβ3. nih.gov Docking experiments were used to determine the key protein-ligand interactions. nih.gov Similarly, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazoles have been identified as antiproliferative agents through the inhibition of VEGFR-2-TK. nih.gov Docking studies of these compounds with the VEGFR-2 protein showed key hydrogen bonding interactions with residues in the hinge region and gate area of the enzyme. nih.gov

Biological and Pharmacological Investigations Mechanistic & Preclinical of 3 Oxan 4 Yl Piperazin 2 One

In Vitro Pharmacological Characterization

Comprehensive in vitro pharmacological characterization is essential to understanding the biological effects of a compound. This typically involves a series of standardized assays to determine its affinity for various receptors, its ability to modulate enzyme activity, and its effects on cellular pathways and phenotypes. However, for 3-(oxan-4-yl)piperazin-2-one, specific experimental data in these areas are not available in the public domain.

Receptor Binding Assays and Affinity Profiling

There is no published data from receptor binding assays for this compound. Consequently, its affinity profile across different receptor families, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, remains uncharacterized. Without such studies, it is impossible to determine which, if any, receptors the compound binds to and with what affinity.

Enzyme Inhibition or Activation Studies

Information regarding the effect of this compound on enzyme activity is not present in the available scientific literature. Studies to determine key parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (EC50) against specific enzymes have not been reported. Therefore, its potential to act as an enzyme inhibitor or activator is unknown.

Cellular Assays for Modulatory Effects on Biological Pathways

There are no published reports on cellular assays conducted to evaluate the modulatory effects of this compound on biological pathways. Investigations into its influence on signal transduction cascades, gene expression, or other cellular processes have not been documented.

Phenotypic Screening in Defined Biological Systems

Phenotypic screening is a valuable tool for discovering novel biological activities of compounds without a priori knowledge of their molecular targets. However, the results of any such screens involving this compound have not been made public. Therefore, its effects on cellular or organismal phenotypes are currently undocumented.

Identification and Validation of Molecular Targets

The identification and validation of molecular targets are critical steps in understanding a compound's mechanism of action. These processes often involve advanced techniques such as affinity proteomics. For this compound, there is no available information on the identification or validation of its molecular targets.

Affinity Proteomics and Chemoproteomics Approaches

There are no published studies that have utilized affinity proteomics or chemoproteomics approaches to identify the molecular targets of this compound. These powerful techniques, which can identify direct binding partners of a small molecule within a complex biological sample, have not been publicly reported for this specific compound.

Label-Free Target Identification Methodologies

There is no publicly available information detailing the use of label-free target identification methodologies to determine the protein targets of this compound. Methodologies such as thermal shift assays, stability proteomics, or affinity chromatography-mass spectrometry have not been reported in the context of this specific compound.

Gene Expression and Pathway Analysis for Target Engagement

No studies were found that performed gene expression profiling or pathway analysis following treatment with this compound. Consequently, there is no data available to suggest how this compound might modulate specific cellular pathways or confirm target engagement at a genomic or transcriptomic level.

Preclinical In Vivo Studies (Non-Human Models)

Comprehensive searches of scientific literature did not yield any preclinical in vivo studies conducted on this compound.

Assessment of Bioavailability and Distribution in Animal Models

There is no available data on the oral or intravenous bioavailability, plasma concentration, or tissue distribution of this compound in any animal model.

Target Engagement and Pharmacodynamic Biomarker Analysis in Animal Models

In the absence of identified biological targets, no studies on target engagement or the analysis of pharmacodynamic biomarkers for this compound in animal models have been published.

Proof-of-Concept Efficacy Studies in Non-Human Disease Models (Mechanistic Focus)

No proof-of-concept studies demonstrating the efficacy of this compound in any non-human disease models have been reported in the available literature.

Elucidation of Mechanisms of Action

The mechanism of action for this compound remains unelucidated, as there are no published studies identifying its molecular targets or detailing its effects on cellular or physiological processes. While many derivatives of piperazine (B1678402) are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects, these general properties cannot be specifically attributed to this compound without direct experimental evidence. nih.govresearchgate.net

Molecular-Level Interactions (e.g., Allosteric vs. Orthosteric Binding)

There is no available research to describe the specific molecular targets of this compound. Consequently, information regarding its binding mode, such as whether it acts at an allosteric or orthosteric site on a receptor or enzyme, remains uncharacterized.

Downstream Cellular and Systemic Effects

Without an identified molecular target or mechanism of action, the downstream cellular and systemic effects of this compound are unknown. Research has not yet elucidated the signaling pathways or physiological responses that may be modulated by this compound.

Stereochemical Influences on Biological Activity

The this compound molecule contains stereocenters, which could lead to different stereoisomers. However, in the absence of biological activity data, it is not possible to discuss the influence of this stereochemistry. The differential effects of its various isomers on biological systems have not been a subject of published research.

Analytical Characterization and Quantification Methods for 3 Oxan 4 Yl Piperazin 2 One

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 3-(oxan-4-yl)piperazin-2-one and its related substances. Given the compound's structure, which includes a polar piperazinone ring and a tetrahydropyran (B127337) (oxane) moiety, reversed-phase high-performance liquid chromatography is the principal technique for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine analysis of this compound in bulk drug substance and formulated products. Method development focuses on achieving optimal separation of the main compound from potential impurities and degradation products.

A typical HPLC method would be developed and validated according to the International Conference on Harmonisation (ICH) guidelines. nih.gov The validation process ensures the method is linear, accurate, precise, specific, and robust. mdpi.comrsc.org

Method Parameters: A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound is presented in the table below. The selection of a C18 column is standard for reversed-phase chromatography, providing good retention for moderately polar compounds. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile (B52724), allows for the fine-tuning of retention and peak shape. rsc.orgacs.org UV detection is suitable as the amide chromophore in the piperazinone ring is expected to have sufficient UV absorbance. researchgate.net

Table 1: Hypothetical HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm

| Injection Volume | 10 µL |

Validation Summary: The validation of such a method would involve assessing several key parameters to ensure its reliability.

Table 2: Typical HPLC Validation Parameters

Parameter Acceptance Criteria Typical Finding
Linearity (R²) ≥ 0.999 0.9995
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (%RSD) ≤ 2.0% < 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3 0.05 µg/mL

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |

Chiral Chromatography for Enantiomeric Purity Assessment

The this compound molecule possesses a chiral center at the C3 position of the piperazine (B1678402) ring. As enantiomers can have different pharmacological and toxicological profiles, it is critical to control the enantiomeric purity of the desired stereoisomer. researchgate.net Chiral chromatography, either by HPLC or gas chromatography (GC), is the definitive method for this purpose.

For HPLC, chiral stationary phases (CSPs) are employed to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including cyclic amides. mdpi.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

Table 3: Hypothetical Chiral HPLC Method Parameters

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 210 nm

| Expected Elution | (R)-enantiomer followed by (S)-enantiomer |

Gas Chromatography for Volatile Derivatives

Direct analysis of this compound by gas chromatography is challenging due to its relatively high polarity and low volatility. However, GC can be used for the quantification of volatile impurities or after a derivatization step. rdd.edu.iq Derivatization of the secondary amines in the piperazine ring, for instance with trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride, can increase the compound's volatility, making it amenable to GC analysis. scholars.directgoogle.com This approach is particularly useful for detecting trace-level impurities.

A GC-MS method would provide both quantification and structural confirmation of any detected volatile derivatives.

Spectroscopic Techniques for Structural Confirmation and Purity Analysis

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and for confirming its identity and purity.

Mass Spectrometry (MS) for Accurate Mass and Metabolite Identification (Preclinical)

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for identifying its metabolites in preclinical studies. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition.

The predicted monoisotopic mass of this compound (C₉H₁₆N₂O₂) is 184.1212 Da. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecule [M+H]⁺ at m/z 185.1285.

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct Formula Calculated m/z
[M+H]⁺ C₉H₁₇N₂O₂⁺ 185.1285
[M+Na]⁺ C₉H₁₆N₂O₂Na⁺ 207.1104

| [M+K]⁺ | C₉H₁₆N₂O₂K⁺ | 223.0843 |

In preclinical metabolism studies, LC-MS is the primary technique used to identify potential metabolites in matrices like liver microsomes. frontiersin.org The piperazine ring is a common site for metabolism. researchgate.net Potential metabolic pathways for this compound could include:

Oxidation: Hydroxylation on the oxane or piperazine ring. Oxidation of the piperazine ring can lead to the formation of a lactam. frontiersin.org

N-dealkylation: Cleavage of the bond between the oxane and piperazine rings is a potential, though likely minor, pathway.

Ring Opening: The piperazine ring can undergo oxidative cleavage. nih.goveuropa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. mdpi.com The chemical shifts, coupling constants, and signal integrations allow for the complete assignment of the molecular structure. The spectra can also be used to assess purity by detecting signals from any impurities present.

The complexity of the spectra can be influenced by conformational dynamics, such as the chair-chair interconversion of the piperazine and oxane rings, and the restricted rotation around the amide bond. rsc.orgnih.gov

Table 5: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Position ¹³C Shift (ppm) ¹H Shift (ppm) Multiplicity
Piperazin-2-one (B30754)
C2 (C=O) ~170 - -
C3 ~60 ~3.5 m
C5 ~45 ~3.2 m
C6 ~44 ~3.0 m
N1-H - ~6.5 br s
N4-H - ~2.0 br s
Oxane
C4' ~38 ~2.5 m
C3', C5' (eq) ~35 ~4.0 m
C3', C5' (ax) ~35 ~1.6 m
C2', C6' (eq) ~68 ~3.8 m

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The spectrum for this compound is predicted to exhibit characteristic absorption bands corresponding to its distinct structural features: the piperazinone ring, the oxane ring, and the connecting alkyl chain.

The key functional groups and their expected vibrational frequencies are:

N-H Stretching: The secondary amine within the piperazinone ring is expected to show a moderate absorption band in the region of 3300–3500 cm⁻¹.

C=O Stretching: The amide carbonyl group (a lactam) in the piperazinone ring will produce a strong, sharp absorption peak, typically in the range of 1670–1780 cm⁻¹, with lactams often appearing around 1690 cm⁻¹. libretexts.org

C-H Stretching: Aliphatic C-H bonds from both the oxane and piperazinone rings will result in medium to strong absorptions in the 2850–2960 cm⁻¹ region. libretexts.org

C-O-C Stretching: The ether linkage within the oxane ring is characterized by a strong absorption band in the fingerprint region, typically between 1050 cm⁻¹ and 1150 cm⁻¹. libretexts.org

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazinone ring are expected to appear in the 1030–1230 cm⁻¹ range as medium intensity bands. libretexts.org

A summary of these predicted characteristic IR absorptions for this compound is presented in Table 1. The unique combination of these peaks in the fingerprint region (below 1500 cm⁻¹) provides a distinctive spectral signature for the compound. libretexts.org

Table 1. Predicted Characteristic Infrared (IR) Absorption Bands for this compound
Functional GroupStructural LocationExpected Wavenumber (cm⁻¹)Expected Intensity
N-H StretchPiperazinone Ring3300–3500Medium
C=O Stretch (Amide/Lactam)Piperazinone Ring1670–1780Strong
C-H Stretch (Aliphatic)Oxane and Piperazinone Rings2850–2960Medium to Strong
C-O-C Stretch (Ether)Oxane Ring1050–1150Strong
C-N StretchPiperazinone Ring1030–1230Medium

Quantitative Method Validation for Biological Matrices (Preclinical, Non-Human)

The quantification of drug candidates in biological matrices like plasma is a critical component of preclinical pharmacokinetic studies. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity, specificity, and robustness. resolian.commedrxiv.org A validated LC-MS/MS method ensures that the data generated are reliable and accurate for assessing the compound's behavior in a biological system.

For a compound like this compound, a typical LC-MS/MS method would be validated according to regulatory guidelines to establish its performance characteristics. researchgate.net

Linearity: The method's linearity would be established by analyzing a series of calibration standards over a specified concentration range. For preclinical studies, a typical range might be from 1 ng/mL to 1000 ng/mL. nih.govscielo.br The relationship between the instrument response and the concentration is expected to be linear, with a correlation coefficient (r²) greater than 0.99. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured concentrations are to the true values, while precision measures the reproducibility of these measurements. resolian.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). For preclinical assays, the accuracy is typically required to be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for the LLOQ). nih.govresearchgate.net

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.net For small molecule drug candidates, an LLOQ in the low ng/mL range (e.g., 1-10 ng/mL) is often required for pharmacokinetic studies. nih.govresearchgate.net

Table 2 provides a summary of typical validation parameters for a hypothetical LC-MS/MS method for the quantification of this compound in rat plasma.

Table 2. Representative Validation Parameters for a Quantitative LC-MS/MS Method in Rat Plasma
ParameterTypical Acceptance Criteria/Value
Linearity Range1–1000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)1 ng/mL

Effective sample preparation is crucial for removing interferences from biological matrices and ensuring the reliability of LC-MS/MS analysis. rsc.org For small molecules like this compound in plasma, several strategies can be employed.

Protein Precipitation (PPT): This is a common and straightforward technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. chromatographytoday.comchromatographyonline.com The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. chromatographytoday.comnih.gov This method is fast and cost-effective, making it suitable for high-throughput preclinical studies. chromatographytoday.comnih.gov

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous plasma sample into an immiscible organic solvent based on its physicochemical properties. This technique can provide a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge or plate to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE can offer the highest degree of sample cleanup and allows for analyte concentration, but it is also the most complex and costly of the common techniques. rsc.orgtecan.com

For routine preclinical analysis of this compound, protein precipitation with acetonitrile would likely be the preferred method due to its simplicity and speed. nih.gov

Structure Activity Relationships Sar and Ligand Design for 3 Oxan 4 Yl Piperazin 2 One Derivatives

Systematic Modification of the Piperazin-2-one (B30754) Core

The piperazin-2-one ring is a privileged scaffold in medicinal chemistry, offering multiple points for substitution to modulate biological activity. nih.govresearchgate.net Its structure, containing two nitrogen atoms, an amide bond, and a chiral center at the C3 position, allows for fine-tuning of steric, electronic, and pharmacokinetic parameters. nih.govnih.gov

Modifications at the N1 and N4 positions, as well as at the carbon atoms of the ring, are critical for exploring the chemical space around the core.

N1 Position: The amide nitrogen (N1) is a key hydrogen bond donor. Alkylation or arylation at this position can significantly alter the molecule's interaction with target proteins. Introducing small alkyl groups (e.g., methyl, ethyl) can enhance lipophilicity, potentially improving cell permeability. Larger or aromatic substituents could be used to probe for additional binding pockets. However, substitution at this position removes a key hydrogen bond donor, which could be detrimental to activity if this interaction is critical for target binding.

N4 Position: The amine nitrogen (N4) is a crucial site for modification. Its basicity can be modulated by the choice of substituent, which in turn affects solubility and potential off-target effects, such as hERG channel affinity. cambridgemedchemconsulting.com SAR studies on various piperazine-containing series have shown that introducing electron-withdrawing groups (e.g., acyl, sulfonyl) can be beneficial for activity in certain target classes. nih.gov Conversely, substitution with small alkyl or functionalized alkyl chains can extend the molecule into different regions of a binding site.

Ring Carbons (C5, C6): Introducing substituents on the carbon backbone of the piperazinone ring, particularly at C5 and C6, can impose conformational constraints and introduce new steric features. For instance, gem-dimethyl substitution at C5 could lock the ring into a specific conformation, which may be favorable for binding. Such modifications can also influence metabolic stability by blocking potential sites of oxidation.

Position of SubstitutionExample Substituent (R)Potential Impact on Activity/PropertiesRationale
N1-CH₃Increased lipophilicity; potential loss of H-bond donation.Small alkyl groups can improve membrane crossing but remove a key interaction point.
N4-SO₂PhIncreased potency (target dependent); modulated basicity.Electron-withdrawing groups can enhance interactions and reduce pKa. nih.gov
N4-CH₂CH₂OHImproved solubility; potential for new H-bond interactions.Introduction of polar functional groups can enhance aqueous solubility.
C5gem-dimethylConformational restriction; improved metabolic stability.Blocking metabolic sites and pre-organizing the molecule for binding can improve potency.

Altering the core heterocyclic structure through ring size variation or isosteric replacement is a common strategy to improve drug-like properties. cambridgemedchemconsulting.com

Ring Contraction/Expansion: Modifying the six-membered piperazin-2-one ring to a five-membered imidazolidin-2-one or a seven-membered 1,4-diazepan-2-one (B1253349) can alter the bond angles and torsional strain of the core. This influences the spatial projection of substituents and can lead to improved binding affinity by achieving a better fit within the target protein.

Isosteric Replacement: The piperazin-2-one core can be replaced with non-classical bioisosteres to explore novel chemical space and improve pharmacokinetics. enamine.netenamine.net Constrained systems, such as spirocyclic or bridged diamine structures, can serve as effective mimics. cambridgemedchemconsulting.com These replacements can subtly alter the pKa of the basic nitrogen and the directional vectors of the substituents, potentially leading to enhanced target selectivity and better bioavailability. cambridgemedchemconsulting.com For example, studies have shown that replacing a piperazine (B1678402) ring with a spirodiamine analogue can beneficially affect activity and reduce cytotoxicity. enamine.net

Modification StrategyExample StructurePotential AdvantageRationale
Ring Expansion3-(oxan-4-yl)-1,4-diazepan-2-oneAltered substituent vectors; increased flexibility.A larger ring provides different conformational possibilities for optimal target engagement.
Ring Contraction4-(oxan-4-yl)-imidazolidin-2-oneIncreased rigidity; novel intellectual property.A smaller, more compact core may offer a different binding mode.
Isosteric Replacement2-(oxan-4-yl)-2,7-diazaspiro[3.5]nonan-1-oneNovel 3D shape; improved physicochemical properties.Constrained analogues can reduce off-target activity and improve metabolic stability. cambridgemedchemconsulting.com

Exploration of the Oxan-4-yl Substituent

The tetrahydropyran (B127337) (THP) or oxane ring is a valuable moiety in modern drug design. It serves as a more polar and often metabolically more stable bioisostere of a cyclohexane (B81311) ring. The endocyclic oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the target that is not possible with a carbocyclic ring. pharmablock.com

The precise placement and stereochemistry of the oxane substituent are fundamental to its interaction with a biological target.

Stereochemistry: The C3 position of the piperazin-2-one core is a stereocenter. The absolute configuration (R or S) at this position is critical, as it dictates the three-dimensional orientation of the large oxane group. It is highly probable that only one enantiomer will exhibit the desired biological activity, as has been demonstrated in numerous systems where different stereoisomers have vastly different potencies. nih.gov

Positional Isomerism: The point of attachment on the oxane ring (e.g., 4-yl, 3-yl, or 2-yl) determines the distance and vector of the ring oxygen relative to the piperazinone core. A 4-yl substitution places the oxygen distal to the core, while a 3-yl or 2-yl substitution would bring it closer, potentially enabling different intramolecular or intermolecular interactions. Each positional isomer presents a unique pharmacological profile that must be explored.

Isomer TypeExampleSignificance
Stereoisomer(R)-3-(oxan-4-yl)piperazin-2-one vs. (S)-3-(oxan-4-yl)piperazin-2-oneLikely to exhibit significant differences in biological activity due to distinct 3D orientations for target binding. nih.gov
Positional Isomer3-(oxan-3-yl)piperazin-2-oneAlters the spatial position of the oxane oxygen, potentially engaging different residues in the binding pocket.
Positional Isomer3-(oxan-2-yl)piperazin-2-onePlaces the oxygen atom adjacent to the point of connection, significantly changing local polarity and steric profile.

While the oxane ring has many favorable properties, replacing it with other cyclic moieties can be a fruitful strategy for lead optimization. The goal of such a replacement is to retain or improve activity while modulating properties like lipophilicity, solubility, and metabolic stability. pharmablock.com

Carbocyclic Analogues: Replacing the oxane with a cyclohexyl ring would increase lipophilicity and remove the hydrogen bond accepting capability of the ether oxygen. This is a key test to determine if the oxygen's hydrogen bonding potential is critical for activity. nih.gov

Alternative Heterocycles: A piperidine (B6355638) ring could serve as a bioisostere, replacing the ether oxygen with a basic nitrogen. This would drastically change the physicochemical properties, introducing a positive charge at physiological pH and offering both hydrogen bond donor and acceptor capabilities. A tetrahydrofuran (B95107) (THF) ring would decrease the ring size, altering the conformation and the position of the ether oxygen. Studies comparing cyclic ethers have shown that a 4-THP moiety can significantly improve metabolic stability over other analogues. pharmablock.com

BioisostereKey Property Change from OxanePotential SAR Implication
CyclohexaneIncreased lipophilicity (LogP); loss of H-bond acceptor.Tests the importance of the ether oxygen for binding and solubility. nih.gov
PiperidineIntroduction of a basic center; H-bond donor/acceptor.May pick up new ionic interactions but can also increase off-target liabilities.
Tetrahydrofuran (THF)Smaller, more compact ring system.Can provide a better fit in sterically constrained pockets. pharmablock.com
Azetidine/OxetaneHighly strained, more compact rings.Introduces novel vectors and can improve solubility.

Decorating the oxane ring itself with small substituents can be used to probe for additional interactions and block sites of metabolism. SAR studies on other tetrahydropyran-containing molecules have shown that the position of such extensions is critical for activity. researchgate.net

Fluorination: The introduction of one or more fluorine atoms can block sites of metabolic oxidation and modulate the electronics of the ring. A fluorine atom can also engage in favorable orthogonal multipolar interactions with amide groups in a protein backbone.

Hydroxylation/Alkoxylation: Adding a hydroxyl or methoxy (B1213986) group introduces a polar functionality that can act as a hydrogen bond donor or acceptor, respectively. This can be used to gain additional interactions with the target and improve aqueous solubility.

Alkylation: Small alkyl groups like methyl can be used to probe for lipophilic pockets. Their position will determine whether they productively fill a pocket or cause a steric clash that reduces affinity.

Position on OxaneSubstituent (R')Potential EffectRationale
C4 (axial/equatorial)-OHImproved solubility; potential for new H-bond.Adding polar groups to probe for interactions with polar residues.
C2 or C3-FBlocked metabolism; altered electronics.Strategic fluorination can enhance pharmacokinetic properties. u-tokyo.ac.jp
C4-CH₃Increased lipophilicity; probing for hydrophobic pockets.Exploration of steric tolerance within the binding site. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. pharmacophorejournal.com A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that are critical for binding to a specific target receptor and eliciting a biological response. researchgate.netresearchgate.net

For derivatives of 3-(oxan-4-yl)piperazin-2-one, a pharmacophore model would be developed by aligning a set of known active and inactive analogs. The process identifies the common chemical features that are present in the active molecules but absent in the inactive ones. The core scaffold of this compound itself presents several key features that could be part of a pharmacophore model:

A hydrogen bond acceptor (the ketone carbonyl group).

A hydrogen bond donor (the secondary amine in the piperazinone ring).

A second hydrogen bond acceptor/donor (the secondary amide nitrogen).

A hydrophobic/hydrophilic region (the oxane ring).

By analyzing a series of biologically active derivatives, a 3D pharmacophore hypothesis can be generated. For instance, a hypothetical model for a specific target might include the carbonyl oxygen as a hydrogen bond acceptor, the oxane ring as a hydrophobic feature, and a distal aromatic ring introduced via substitution on the piperazine nitrogen as another key interaction point. This model can then be used as a 3D query to screen virtual libraries for new compounds that match the pharmacophoric features, thereby identifying novel and structurally diverse lead candidates. pharmacophorejournal.com

The table below illustrates a hypothetical pharmacophore model derived from a series of active piperazinone-based compounds.

Pharmacophore FeatureCorresponding Structural Moiety in DerivativeDistance to Feature 2 (Å)Distance to Feature 3 (Å)
1: Hydrogen Bond Acceptor (A) Piperazinone Carbonyl Oxygen4.5 - 5.07.2 - 7.8
2: Hydrophobic Group (H) Oxane Ring Centroid-3.0 - 3.5
3: Aromatic Ring (R) Substituted Phenyl Ring on N4--
4: Hydrogen Bond Donor (D) Amide NH at N13.2 - 3.86.5 - 7.0

This is a representative data table illustrating the principles of pharmacophore modeling.

Rational Design of Analogs with Enhanced Target Affinity and Selectivity

Rational drug design aims to create new molecules with specific biological activities based on an understanding of the SAR of a chemical series. mdpi.com For this compound, analogs can be rationally designed by making targeted modifications to the core structure to improve interactions with a biological target. Key positions for modification include the N1 and N4 positions of the piperazinone ring.

Substitution at the N4 Position: The secondary amine at the N4 position is a prime site for introducing a wide variety of substituents to explore new binding interactions and modulate physicochemical properties. mdpi.com For example, adding aromatic or heteroaromatic rings can introduce beneficial pi-stacking or hydrophobic interactions with the target protein. nih.gov The nature and position of substituents on these rings can further fine-tune activity. mdpi.com Studies on related piperazine derivatives have shown that incorporating specific substituted phenyl rings can dramatically increase affinity and selectivity for targets like dopamine (B1211576) receptors. nih.gov

Modification at the N1 Position: The amide nitrogen at N1 can also be a point of modification, although this is often more synthetically challenging without opening the ring. Alterations here could impact the hydrogen-bonding capabilities of the adjacent carbonyl group.

The following table presents hypothetical SAR data for a series of N4-substituted this compound analogs designed to enhance target affinity.

Compound IDN4-SubstituentTarget Affinity (Ki, nM)Selectivity vs. Off-Target (Fold)
Parent -H5805
Analog 1 -Methyl4508
Analog 2 -Benzyl12025
Analog 3 -(4-Fluorobenzyl)45110
Analog 4 -(2,3-Dichlorophenyl)15350

This is a representative data table illustrating SAR principles. Ki values are hypothetical.

This data suggests that increasing the size and introducing specific electronic features (like fluorine or chlorine) on an N-aryl substituent can significantly improve both affinity and selectivity. mdpi.comnih.gov This approach allows for the systematic optimization of lead compounds. mdpi.com

Theoretical Considerations for Prodrug Strategies and Targeted Delivery Approaches

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. mdpi.com This strategy is often employed to overcome undesirable properties of the parent molecule, such as poor solubility, low permeability, or rapid metabolism. google.com For derivatives of this compound, several prodrug strategies could be theoretically considered.

One common approach involves modifying the secondary amine at the N4 position. An acyloxyalkyl or phosphate (B84403) group could be attached, which would be cleaved by esterases or phosphatases in the body to regenerate the active secondary amine. google.com This can enhance lipophilicity and membrane permeability. Another strategy could involve creating bioreversible esters or amides if a carboxylic acid or amine functionality is present in an active N4-substituent. nih.gov For instance, piperazinylalkyl esters have been successfully used as prodrugs to improve the skin permeation of naproxen. nih.gov

Targeted Delivery Approaches: Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, while minimizing exposure to healthy tissues. accscience.commdpi.com This can be achieved by conjugating the drug molecule to a targeting moiety, such as an antibody, peptide, or small molecule that binds to a receptor overexpressed on target cells.

Derivatives of this compound could be designed for targeted delivery by incorporating a linker at the N4 position. This linker would have a terminal functional group (e.g., carboxylic acid, amine, alkyne) suitable for conjugation to a targeting ligand. For example, if the therapeutic target is in cancer cells, the piperazinone derivative could be attached to a ligand that binds to a receptor prevalent on those cells. mdpi.com The entire conjugate would circulate in the body and preferentially accumulate at the target site, where the active drug could then be released, potentially through a cleavable linker. accscience.com

Future Directions and Research Opportunities for 3 Oxan 4 Yl Piperazin 2 One

Emerging Methodologies in Synthesis and Derivatization

The generation of a diverse chemical library based on the 3-(oxan-4-yl)piperazin-2-one scaffold is crucial for comprehensive structure-activity relationship (SAR) studies. While traditional synthetic routes exist, emerging methodologies offer more efficient, sustainable, and innovative pathways to synthesize and derivatize this core structure. researchgate.net

Future synthetic efforts could pivot towards modern techniques that allow for greater structural diversity, particularly at the carbon atoms of the piperazine (B1678402) ring, a feature that remains underexplored in many piperazine-based drug discovery programs. researchgate.netmdpi.com Advanced methods such as C-H functionalization, photoredox catalysis, and cascade reactions are particularly promising. researchgate.netmdpi.com For instance, photoredox-catalyzed reactions could enable direct C-H arylation or alkylation of the piperazinone ring, providing novel analogs that are difficult to access through conventional means. mdpi.com Another avenue involves the use of SnAP (Stannyl Amine Protocol) reagents, which facilitate the streamlined synthesis of C-H functionalized piperazines from aldehydes. mdpi.com

The development of one-pot synthesis protocols, such as those used for creating 1,3,4-oxadiazines from acylhydrazides, could also be adapted. mdpi.com These methods improve efficiency and are more environmentally friendly ("green"), which is an increasing focus in pharmaceutical chemistry. mdpi.commdpi.com Such innovative strategies will be instrumental in expanding the chemical space around the this compound scaffold.

Table 1: Comparison of Synthetic Methodologies for Piperazinone Derivatization

Methodology Description Potential Advantages for this compound
Traditional N-Alkylation/Acylation Step-wise addition of substituents to the nitrogen atoms via methods like reductive amination or nucleophilic substitution. mdpi.com Well-established and reliable for modifying the N1 and N4 positions.
C-H Functionalization Direct replacement of a carbon-hydrogen bond with a new functional group, often using transition metal catalysts. mdpi.com Allows for novel modifications on the carbon backbone of the piperazinone ring, creating previously inaccessible analogs.
Photoredox Catalysis Uses light energy to drive chemical reactions, enabling transformations under mild conditions. mdpi.com Offers a green chemistry approach to generate radical intermediates for novel C-C and C-X bond formations. mdpi.com
Cascade Reactions A series of intramolecular reactions that occur sequentially in one pot to rapidly build molecular complexity. researchgate.net Can efficiently construct complex derivatives from simple starting materials, reducing step count and improving yield.

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch, allowing for better control and scalability. mdpi.com | Improves safety, reproducibility, and allows for the rapid optimization of reaction conditions for derivatization. |

Advanced Computational Approaches and Artificial Intelligence in Compound Design

The integration of advanced computational tools and artificial intelligence (AI) is set to revolutionize the design of novel derivatives of this compound. youtube.comdlapiper.com These in-silico methods can significantly accelerate the drug discovery process by predicting the biological activity, pharmacokinetic properties, and potential targets of new analogs before their synthesis, thereby reducing costs and time. dlapiper.com

Computational strategies such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling can be employed to build statistically significant models that correlate the structural features of derivatives with their biological activity. mdpi.com These models can then guide the rational design of more potent and selective compounds. Molecular docking simulations are essential for visualizing and evaluating the binding interactions of designed analogs within the active site of a specific biological target. mdpi.comresearchgate.net

Furthermore, the application of AI and machine learning (ML) models, such as generative chemistry platforms, can design entirely new molecular structures with desired properties. youtube.comdlapiper.com These platforms can explore vast chemical spaces to identify novel derivatives of this compound that are optimized for binding to a specific target. youtube.com Molecular dynamics (MD) simulations can further validate the stability of the ligand-protein complex over time, providing deeper insights into the binding mechanism. mdpi.comnih.gov

Table 2: Application of Computational Tools in the Design of this compound Analogs

Computational Tool Application Expected Outcome
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features required for biological activity. mdpi.com A virtual template to guide the design of new derivatives with a higher probability of being active.
3D-QSAR Correlates the 3D structural properties of molecules with their biological activities. mdpi.com Predictive models to estimate the potency of unsynthesized analogs and prioritize synthetic efforts.
Molecular Docking Predicts the preferred orientation and binding affinity of a molecule to a biological target. researchgate.net Identification of key binding interactions and rationalization of structure-activity relationships.
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to assess the stability of a ligand-receptor complex. nih.gov Validation of docking poses and understanding the dynamic behavior of the compound in the active site.
AI/Generative Chemistry Uses AI algorithms to design novel molecules with optimized, user-defined properties. youtube.comdlapiper.com Generation of unique and diverse chemical structures that may not be conceived through traditional medicinal chemistry approaches.

| ADME Prediction | In-silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. mdpi.com | Early-stage filtering of compounds with poor pharmacokinetic profiles, improving the chances of downstream success. |

Exploration of Novel Therapeutic Avenues and Target Validation (Preclinical, Non-Human)

The piperazine heterocycle is a privileged scaffold found in numerous approved drugs with a wide range of biological activities, including anticancer, antidiabetic, and central nervous system applications. mdpi.commdpi.comnih.gov This versatility suggests that derivatives of this compound could be investigated across a broad spectrum of therapeutic areas. Future preclinical research should focus on screening these novel compounds against various biological targets to uncover new therapeutic potential.

In oncology, piperazine derivatives have been developed as inhibitors of critical targets like tubulin and various protein kinases. nih.govnih.govrsc.org New analogs of this compound could be evaluated for their ability to inhibit tubulin polymerization or for their activity against kinases implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netnih.gov Another potential target is glutaminase (B10826351) 1 (GLS1), an enzyme involved in cancer cell metabolism. nih.gov

Beyond cancer, there is potential in metabolic diseases. For instance, certain piperazine derivatives have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes. nih.govmdpi.com In the realm of neurodegenerative diseases, bifunctional molecules containing a piperazine moiety have been designed as dopamine (B1211576) D2/D3 agonists with iron-chelating properties, indicating a potential neuroprotective strategy for conditions like Parkinson's disease. nih.gov Preclinical validation in cellular and animal models will be essential to confirm the engagement of these targets and to establish a clear therapeutic hypothesis for promising derivatives.

Table 3: Potential Therapeutic Targets for Preclinical Investigation

Therapeutic Area Potential Target Rationale for Investigation
Oncology Tubulin Many piperazine-containing compounds inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govrsc.org
Protein Kinases (e.g., CDK2, VEGFR-2) Kinases are crucial regulators of cell proliferation and angiogenesis; piperazine is a common scaffold in kinase inhibitors. researchgate.netnih.gov
Glutaminase 1 (GLS1) Inhibition of GLS1 disrupts cancer cell metabolism, representing a promising therapeutic strategy. nih.gov
Metabolic Disorders DPP-4 The piperazine scaffold is present in known DPP-4 inhibitors used for managing type 2 diabetes. nih.govmdpi.com
α-Glucosidase Inhibition of this enzyme is a therapeutic approach for diabetes, and some piperazine derivatives show inhibitory potential. mdpi.com

| Neurodegenerative Diseases | Dopamine D2/D3 Receptors | Piperazine derivatives are known to have activity in the central nervous system and could be designed as receptor agonists. nih.govnih.gov |

Integration of Omics Data for Comprehensive Preclinical Biological Insights

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of high-throughput "omics" technologies is indispensable. mdpi.com Multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedented, system-wide view of the molecular changes induced by a compound in preclinical models. pharmalex.com This integrated data is crucial for elucidating mechanisms of action, identifying novel biomarkers, and discovering potential new therapeutic applications. mdpi.comfrontlinegenomics.com

For example, treating cancer cell lines with a lead derivative and subsequently performing transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses could reveal the cellular pathways that are most significantly perturbed. nih.gov This can help confirm that the compound is acting on its intended target and may also uncover unexpected off-target effects or secondary mechanisms of action. nih.govnih.gov Metabolomic studies can provide a functional readout of the cellular state by measuring changes in small-molecule metabolites, offering insights into how a compound alters cellular metabolism.

The use of bioinformatics tools to integrate these large, heterogeneous datasets is critical for identifying key pathways and building network models of drug action. mdpi.comnih.gov This comprehensive biological picture can de-risk the progression of compounds into later-stage development and can help stratify patient populations in future clinical studies. pharmalex.comfrontlinegenomics.com

Table 4: Omics Technologies for Preclinical Characterization

Omics Technology Biological Information Provided Application in Research
Transcriptomics Measures the expression levels of all genes (RNA) in a cell or tissue. Identify genes and pathways modulated by the compound; elucidate mechanism of action.
Proteomics Quantifies the total protein content, including post-translational modifications. Confirm target engagement; discover biomarkers of drug response or toxicity. nih.gov
Metabolomics Measures the global profile of small-molecule metabolites. Understand the compound's impact on cellular metabolism and physiological state.
Genomics Analyzes the complete DNA sequence of an organism. Identify genetic factors that may influence sensitivity or resistance to the compound.

| Multi-omics Integration | Combines data from two or more omics platforms for a systems-level view. mdpi.com | Build comprehensive models of drug action; identify novel drug targets and therapeutic hypotheses. pharmalex.comnih.gov |

Multidisciplinary Collaborations in Advancing Research on this compound

Advancing the research on this compound from a chemical curiosity to a potential therapeutic lead requires a highly collaborative, multidisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.

Effective research programs will depend on close partnerships between:

Synthetic and Medicinal Chemists: To design and create novel, diverse libraries of derivatives using both traditional and emerging synthetic methods. researchgate.net

Computational Chemists and Data Scientists: To apply AI, machine learning, and molecular modeling techniques for rational compound design, activity prediction, and the analysis of large biological datasets. youtube.comnih.gov

Pharmacologists and Cell Biologists: To design and execute preclinical in vitro and in vivo studies to determine efficacy, elucidate mechanisms of action, and validate biological targets.

Bioinformaticians: To process, integrate, and interpret complex multi-omics data to generate actionable biological insights. mdpi.com

Such collaborative efforts ensure that the design-make-test-analyze cycle is efficient and synergistic. For example, biological screening results can directly inform the next round of computational modeling and synthetic chemistry efforts, creating a feedback loop that accelerates the optimization of lead compounds. These collaborations are fundamental to navigating the challenges of drug discovery and maximizing the potential of promising scaffolds like this compound.

Table of Mentioned Compounds

Compound Name
This compound
1,3,4-oxadiazines
Acylhydrazides
Dipeptidyl peptidase-4 (DPP-4)
Glutaminase 1 (GLS1)
Stannyl Amine Protocol (SnAP) reagents
Cyclin-Dependent Kinase 2 (CDK2)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(oxan-4-yl)piperazin-2-one derivatives?

  • Methodological Answer : Multi-step synthesis protocols often involve coupling oxane (tetrahydropyran) substituents with piperazin-2-one cores. Key steps include:

  • Protection/Deprotection : Use Fmoc (fluorenylmethyloxycarbonyl) groups to protect reactive amines during synthesis, as seen in related piperazine derivatives .
  • Ring Formation : Employ cyclization reactions under controlled temperatures (e.g., 60°C in ethanol with ethylene oxide for similar thienyl-piperazin-2-one derivatives) .
  • Purification : Utilize column chromatography or recrystallization to isolate intermediates and final products.
    • Critical Considerations : Optimize solvent systems (e.g., ethanol or ethyl acetate) and monitor reaction progress via TLC or HPLC to minimize side reactions.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substituent placement (e.g., oxan-4-yl at position 3) using 1H^1H- and 13C^{13}C-NMR, comparing shifts to known piperazin-2-one derivatives .
  • Mass Spectrometry : Validate molecular weight (e.g., theoretical ~177.2 g/mol for C9_9H11_{11}N3_3O) using ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95%) with reverse-phase columns and UV detection at 254 nm.

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis or oxidation .
  • Spill Management : Use vacuum collection for solids and avoid aqueous cleanup to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for piperazin-2-one derivatives?

  • Methodological Answer :

  • Comparative Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) on this compound vs. analogs (e.g., 3-(pyridin-2-yl)piperazin-2-one) to identify substituent-specific degradation pathways .
  • Analytical Validation : Use DSC (Differential Scanning Calorimetry) to detect polymorphic changes and LC-MS to identify decomposition products (e.g., nitrogen oxides under thermal stress) .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Model interactions with biological targets (e.g., farnesyltransferase) using software like AutoDock Vina, referencing inhibitor complexes (e.g., PDB 7T0C) .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogs (e.g., fluorophenyl-piperazin-2-one derivatives) .

Q. How can researchers optimize reaction yields in heterocyclic functionalization of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl additions) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically.

Methodological Challenges and Solutions

Q. What strategies mitigate low solubility of this compound in aqueous buffers?

  • Answer :

  • Co-Solvent Systems : Use DMSO-water mixtures (≤10% v/v) for biological assays, ensuring solvent compatibility with target systems .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the oxane ring to enhance bioavailability .

Q. How should conflicting toxicity data for piperazin-2-one analogs be addressed?

  • Answer :

  • Tiered Testing : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) followed by in vivo acute toxicity studies (OECD 423 guidelines) .
  • Metabolite Analysis : Identify toxic metabolites (e.g., via LC-MS/MS) and compare with structurally similar compounds (e.g., 1-(4-chlorophenyl)piperazine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.